molecular formula C13H18ClNO B7859247 N-(4-butylphenyl)-2-chloropropanamide

N-(4-butylphenyl)-2-chloropropanamide

Cat. No.: B7859247
M. Wt: 239.74 g/mol
InChI Key: UMGLSRJNOYDWDR-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-2-chloropropanamide is an amide derivative characterized by a 4-butylphenyl group attached to a 2-chloropropanamide moiety. Such compounds are often synthesized via Schotten-Baumann or carbodiimide-mediated reactions, as seen in related amides .

Properties

IUPAC Name

N-(4-butylphenyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-4-5-11-6-8-12(9-7-11)15-13(16)10(2)14/h6-10H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGLSRJNOYDWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkyl vs. Halogenated Phenyl Groups

  • N-(4-Bromophenyl)-2-chloropropanamide (CAS 21262-08-8) Structure: Substitutes the butyl group with a bromine atom at the para position. However, the absence of the butyl group reduces steric bulk, which may affect receptor interactions . Applications: Likely used as a pharmaceutical intermediate due to halogenated aromaticity, which is common in bioactive molecules .
  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

    • Structure : Combines an isobutylphenyl group (ibuprofen-derived) with a 3-chlorophenethyl amine.
    • Properties : The isobutyl group contributes to anti-inflammatory activity (as in ibuprofen), while the chlorine atom enhances metabolic stability. NMR data confirm steric effects from the branched alkyl chain .
    • Synthesis : Schotten-Baumann reaction under mild conditions, yielding high purity .

Amide Chain Variations

  • N-(4-Butylphenyl)-2-chloroacetamide (CAS 1527-62-4) Structure: Shorter acetamide chain (2 carbons) vs. propanamide (3 carbons). The chloroacetamide group is more electrophilic, increasing reactivity but possibly reducing stability .
  • N-(2-Benzoylphenyl)-2-chloropropanamide (CAS 730950-05-7)

    • Structure : Benzoyl substitution adds aromaticity and molecular weight (287.74 g/mol vs. ~240 g/mol for the target compound).
    • Properties : Higher boiling point (503°C) and density (1.3 g/cm³) due to increased π-π stacking and molecular rigidity. The benzoyl group may improve UV absorption for analytical detection .

Functional Group Modifications

  • N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide
    • Structure : Hydroxyl group at the ortho position and dimethylpropanamide.
    • Properties : The hydroxyl group enables hydrogen bonding, improving aqueous solubility (PSA = 52.82 Ų) but reducing logP (3.68 vs. ~4.5 for butylphenyl analogs). This trade-off impacts bioavailability .

Q & A

Q. How can computational chemistry enhance the compound’s pharmacokinetic profile?

  • Answer :
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions.
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve solubility or reduce first-pass metabolism .

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